![molecular formula C8H6F4O B2590241 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol CAS No. 2567502-09-2](/img/structure/B2590241.png)
2-Fluoro-3-(2,2,2-trifluoroethyl)phenol
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Overview
Description
2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is an organic fluorinated building block . It is a derivative of phenol, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is C8H7F3O . The exact mass is 176.044899 g/mol . The structure of the compound can be viewed using computational chemistry tools .Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “2-Fluoro-3-(2,2,2-trifluoroethyl)phenol”, is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological activities of drug molecules, making them more effective .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in the field of medicinal chemistry due to their unique properties. The trifluoromethyl group in “2-Fluoro-3-(2,2,2-trifluoroethyl)phenol” can potentially be used in the synthesis of fluorinated pyridines .
Formation of Unsaturated Enones
The trifluoromethyl group in “2-Fluoro-3-(2,2,2-trifluoroethyl)phenol” can be used in the Horner-Wadsworth-Emmons reactions to form not only E- but Z-unsaturated enones . This allows for the synthesis of geometric isomers.
Production of Functional Coatings
“2-Fluoro-3-(2,2,2-trifluoroethyl)phenol” can be used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion, which can be used as functional coatings . The copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) can lead to coatings with good adhesion onto metal substrates and improved hydrophilicity .
Development of New Materials
The unique properties of “2-Fluoro-3-(2,2,2-trifluoroethyl)phenol” can potentially be used in the development of new materials with specific characteristics. For example, the trifluoromethyl group can enhance the thermal stability of materials .
Research in Organo-fluorine Chemistry
“2-Fluoro-3-(2,2,2-trifluoroethyl)phenol” can be used in research in organo-fluorine chemistry, a unique branch of organic chemistry. The incorporation of fluorine in organic molecules can lead to bizarre behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .
Safety and Hazards
2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluoro-3-(2,2,2-trifluoroethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-5(4-8(10,11)12)2-1-3-6(7)13/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNPQEOKJUZMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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